Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are widely explored for the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Reactions of Heterocyclic Compounds
Research into heterocyclic compounds, such as pyrimidines and their derivatives, has shown significant advancements in synthetic methods, offering new routes for creating diverse and complex structures. For example, Kappe and Roschger (1989) explored various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), demonstrating methods for synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation processes. Such studies underscore the versatility of these compounds in synthesizing new heterocyclic structures with potential applications in drug discovery and materials science (Kappe & Roschger, 1989).
Asymmetric Synthesis and Functionalization
Trost, Dogra, and Franzini (2004) detailed the use of 5H-alkyl-2-phenyl-oxazol-4-ones as building blocks for the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. This work highlights the use of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, leading to products with excellent enantioselectivities. The findings suggest that the structural motifs related to “Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” can serve as precursors in the synthesis of valuable chiral compounds (Trost, Dogra, & Franzini, 2004).
Biological Activity and Potential Therapeutic Applications
The search for novel therapeutic agents often involves the synthesis and testing of new chemical entities derived from heterocyclic frameworks. For instance, Paz et al. (2012) synthesized novel substituted pyrimidines and evaluated their acetylcholinesterase (AChE) inhibiting activity, identifying compounds with potential as treatments for conditions like Alzheimer’s disease. Such studies indicate that derivatives of pyrimidine, similar to the compound , can play a crucial role in developing new drugs with specific biological activities (Paz et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-7-methyl-5-(2-methylphenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-5-7-13-30-23-25-20-19(21(27)26-23)18(16-11-9-8-10-14(16)3)17(15(4)24-20)22(28)29-12-6-2/h6,8-11,18H,2,5,7,12-13H2,1,3-4H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKEDFZLPSFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CC=C3C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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